
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
説明
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate, also known as MCDPC, is an organic compound with a variety of applications in the scientific research field. It is used in a number of biochemical and physiological experiments, and its structure and properties make it an ideal choice for a wide range of applications.
科学的研究の応用
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of compounds, including amides, esters, and other derivatives. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules. Additionally, this compound has been used as a catalyst in the synthesis of polymers, and as an inhibitor of enzyme activity.
作用機序
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is thought to act as an inhibitor of enzyme activity, by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition is thought to be due to the presence of the chlorine atom in the molecule, which is able to form hydrogen bonds with the active site of the enzyme. Additionally, this compound is thought to be able to form hydrogen bonds with the substrate, preventing it from binding to the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, in vivo studies have shown that this compound is able to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipoprotein lipase. Furthermore, this compound has been shown to be able to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as alpha-amylase.
実験室実験の利点と制限
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate has a number of advantages when used in lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. Additionally, it is highly soluble in water, making it easy to use in aqueous solutions. Furthermore, it is stable under a wide range of conditions, making it ideal for use in long-term experiments. However, this compound has some limitations when used in lab experiments. It is not very soluble in organic solvents, making it difficult to use in organic-based solutions. Additionally, it is highly sensitive to light, making it difficult to use in experiments that require long exposure times.
将来の方向性
The future of methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is promising, with a number of potential applications in the scientific research field. One potential application is in the synthesis of peptides and proteins, as it has been shown to be an effective catalyst in the synthesis of polymers. Additionally, this compound could be used in the synthesis of small molecules, as it has been shown to be an effective inhibitor of enzyme activity. Furthermore, this compound could be used in the synthesis of a variety of compounds, such as amides, esters, and other derivatives. Finally, this compound could be used in the synthesis of drugs, as it has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs.
特性
IUPAC Name |
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPDKHJMURXRH-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


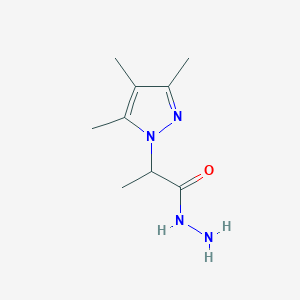
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)
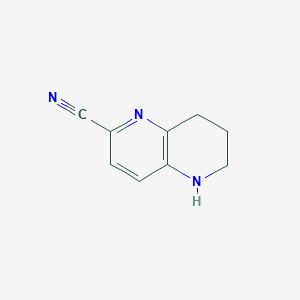
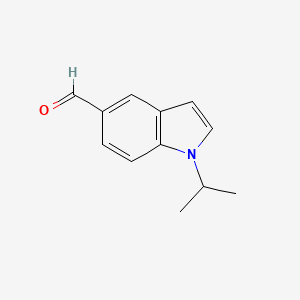
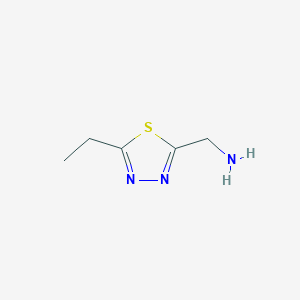
![N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine](/img/structure/B1388687.png)
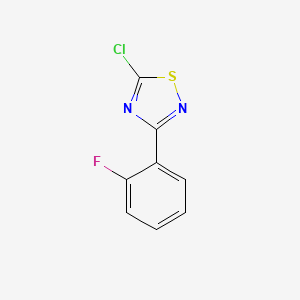
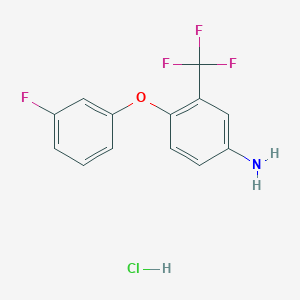
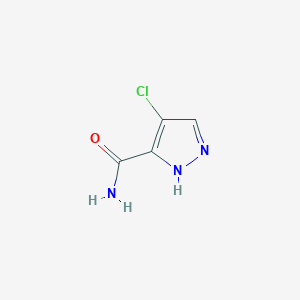
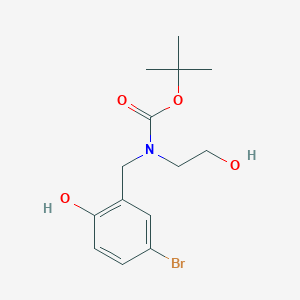
![Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1388694.png)
![1-isobutyl-7-methyl-5-(piperidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388697.png)

